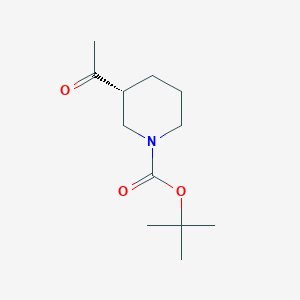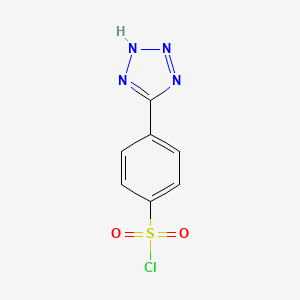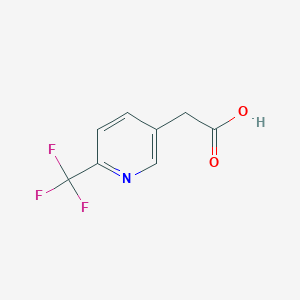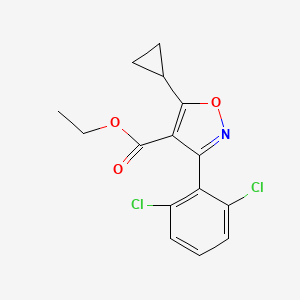
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid
説明
“(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072946-54-3 and Linear Formula: C14H21BN2O3 . It is used in various scientific research and has been mentioned in relation to the inhibition of the tubulin polymerization .
Synthesis Analysis
The synthesis of boronic acids and their esters, including “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid”, has been widely studied. The preparation of compounds with this chemical group is relatively simple and well known . A catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .
Molecular Structure Analysis
The molecular structure of “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” can be represented by the InChI Code: 1S/C14H21BN2O3/c18-14 (12-5-4-6-13 (11-12)15 (19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2, (H,16,18) .
Chemical Reactions Analysis
Boronic acids and their esters, including “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are involved in various chemical reactions, including Suzuki–Miyaura coupling . A catalytic protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
“(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” is a solid compound that should be stored at room temperature in an inert atmosphere . Its molecular weight is 276.14 .
科学的研究の応用
Drug Design and Synthesis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have shown potential in fighting HIV and SARS-CoV-2 . For example, isatin–pyrimidinone hybrids and naphthyl-2-methyl isatin derivatives were found to be equally or more potent than the standards used in fighting these viruses .
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . Their unique chemical structure allows them to interact with the biological targets in the malaria parasite, making them effective in combating the disease .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . Their mechanism of action often involves disrupting the cell wall of the microorganisms, leading to their death .
Antihypertensive Applications
Piperidine derivatives are used in the treatment of hypertension . They work by relaxing the blood vessels, which allows blood to flow more easily and reduces blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . They work by reducing the production of substances in the body that cause pain and inflammation .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . They work by altering the effects of chemicals in the brain, which can help to treat certain mental/mood conditions .
Safety And Hazards
The safety information available for “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
The future directions for the study of “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” and other boronic acids and their esters are promising. Given their wide range of applications and relatively simple preparation, it is suggested that studies with boronic acids in medicinal chemistry should be extended in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYZQDPLDJVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674570 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-54-3 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)


![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
